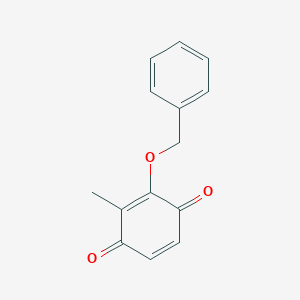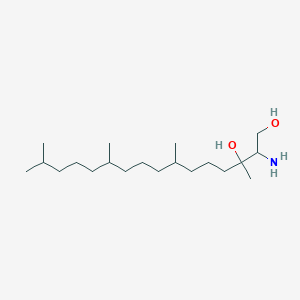![molecular formula C29H24Cl2O B14245343 Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]- CAS No. 226700-19-2](/img/structure/B14245343.png)
Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]- is a complex organic compound characterized by its aromatic benzene ring substituted with two chlorine atoms and a methylene group linked to a triphenylmethoxy propyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]- typically involves multiple steps, starting with the chlorination of benzene to introduce the dichloro substituents. This is followed by the addition of the methylene group and the triphenylmethoxy propyl chain through a series of reactions involving electrophilic aromatic substitution and nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of specialized catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the desired transformations while minimizing by-products .
化学反応の分析
Types of Reactions
Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the methylene group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the benzene ring and chlorine substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while nucleophilic substitution can produce phenols or ethers .
科学的研究の応用
Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The aromatic ring and substituents play a crucial role in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Benzene, 1,2-dichloro-4-methyl-: Similar in structure but with a methyl group instead of the methylene-triphenylmethoxy propyl chain.
Benzene, 1,4-dichloro-2-methyl-: Another dichlorobenzene derivative with different substitution patterns.
Uniqueness
Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]- is unique due to its complex substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
特性
CAS番号 |
226700-19-2 |
|---|---|
分子式 |
C29H24Cl2O |
分子量 |
459.4 g/mol |
IUPAC名 |
1,2-dichloro-4-(4-trityloxybut-1-en-2-yl)benzene |
InChI |
InChI=1S/C29H24Cl2O/c1-22(23-17-18-27(30)28(31)21-23)19-20-32-29(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-18,21H,1,19-20H2 |
InChIキー |
SFTBUYYLQSKHOB-UHFFFAOYSA-N |
正規SMILES |
C=C(CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


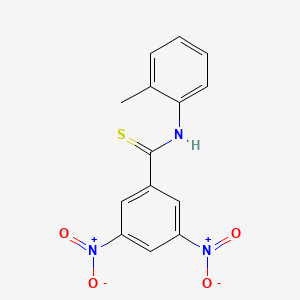
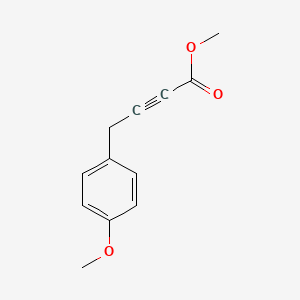

![(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione](/img/structure/B14245290.png)
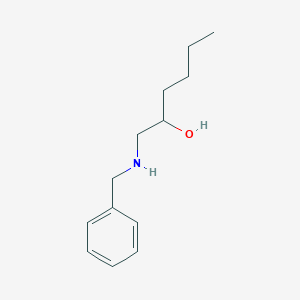


![Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)-](/img/structure/B14245309.png)
![N-Cyclohexyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245313.png)
![N-[2-methyl-1-(4-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14245321.png)
![Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]-](/img/structure/B14245341.png)

